molecular formula C23H23N3O5 B11058058 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

Cat. No.: B11058058
M. Wt: 421.4 g/mol
InChI Key: RYYAKJWQLRWILU-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of benzodioxin, indole, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin, 5-methoxyindole, and pyrrolidine derivatives. Common synthetic routes could involve:

    Step 1: Formation of the benzodioxin moiety through cyclization reactions.

    Step 2: Introduction of the indole group via electrophilic substitution or coupling reactions.

    Step 3: Formation of the pyrrolidine-2,5-dione core through condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the benzodioxin or indole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or neuroprotective properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H23N3O5/c1-29-16-3-4-18-17(11-16)14(13-25-18)6-7-24-19-12-22(27)26(23(19)28)15-2-5-20-21(10-15)31-9-8-30-20/h2-5,10-11,13,19,24-25H,6-9,12H2,1H3

InChI Key

RYYAKJWQLRWILU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC3CC(=O)N(C3=O)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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